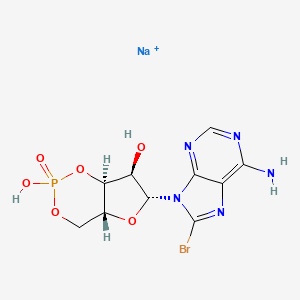![molecular formula C44H32CuN8 B15073049 copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline typically involves the condensation reaction between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and appropriate aldehyde building blocks. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the condensation reaction between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and linear 2,5-dihydroxyterephthalaldehyde can be used to synthesize a layered two-dimensional covalent organic framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods would need to address the challenges of large-scale purification and characterization of the compound.
化学反応の分析
Types of Reactions
Copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons from a substrate to an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it accepts electrons from a reducing agent.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
Copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as coupling and oxidation reactions.
Materials Science: The compound is used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Biological Applications: Porphyrin derivatives, including this compound, are studied for their potential use in photodynamic therapy and other medical applications.
作用機序
The mechanism by which copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline exerts its effects is primarily through its ability to coordinate with metal ions and facilitate electron transfer reactions. The porphyrin ring provides a stable framework for binding metal ions, while the amino groups enhance the compound’s reactivity and stability. The compound’s catalytic activity is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .
類似化合物との比較
Similar Compounds
5,10,15,20-tetrakis(4-aminophenyl)porphyrin: This compound is a precursor to copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline and shares similar structural features.
Copper(II) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin: This compound is similar in structure but lacks the additional aniline group.
Squaraine-linked COFs: These compounds are synthesized using similar building blocks and have comparable structural and electronic properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and metal coordination sites. This unique structure imparts distinct catalytic and electronic properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C44H32CuN8 |
|---|---|
分子量 |
736.3 g/mol |
IUPAC名 |
copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
InChIキー |
KGRSBJAKIMRVEC-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)N)C=C5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
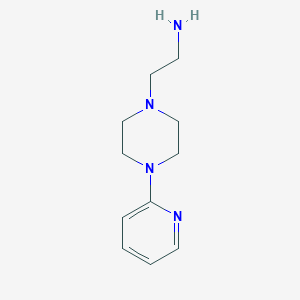
![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
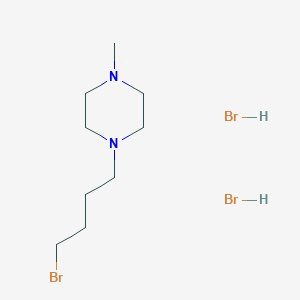
![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

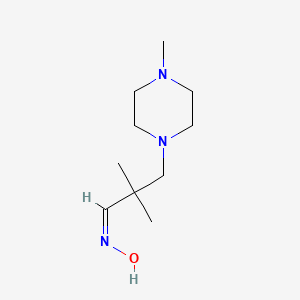
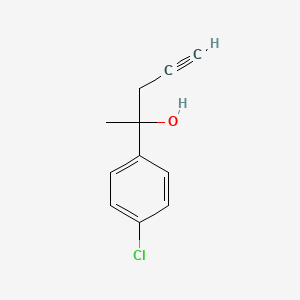
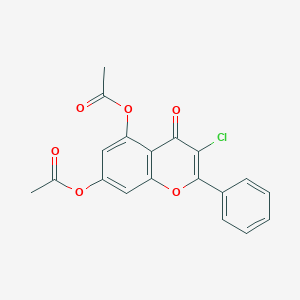
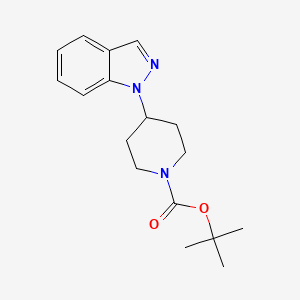
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)
